molecular formula C13H16N2O3 B2965142 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941957-51-3

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2965142
CAS No.: 941957-51-3
M. Wt: 248.282
InChI Key: ISZNSQYDFAXLIB-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that features a pyrrolidinone ring, which is a five-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are subsequently reduced . Another method involves the ozonation of N-Boc-protected derivatives followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to specific receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and acetamide groups contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-12(18-2)11(8-10)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZNSQYDFAXLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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